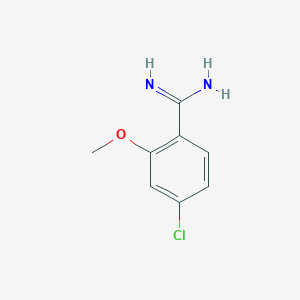![molecular formula C11H20FNO4S B13517341 tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)
tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorosulfonyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Fluorosulfonyl Group: This step involves the reaction of the piperidine derivative with a fluorosulfonylating agent under controlled conditions to introduce the fluorosulfonyl group.
Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluorosulfonyl group.
Reduction: Reduction reactions may target the fluorosulfonyl group, potentially converting it to other functional groups.
Substitution: The fluorosulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorosulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the fluorosulfonyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The piperidine ring provides a scaffold that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3R)-3-[(methylsulfonyl)methyl]piperidine-1-carboxylate
- tert-Butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- tert-Butyl (3R)-3-[(bromosulfonyl)methyl]piperidine-1-carboxylate
Uniqueness
The presence of the fluorosulfonyl group in tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate distinguishes it from similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H20FNO4S |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(fluorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Clé InChI |
KGVHXTDVFVZFMK-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


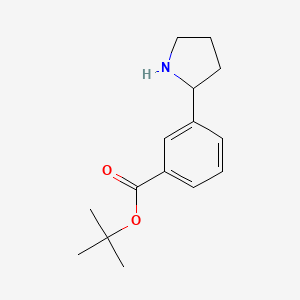

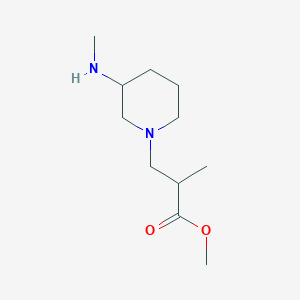
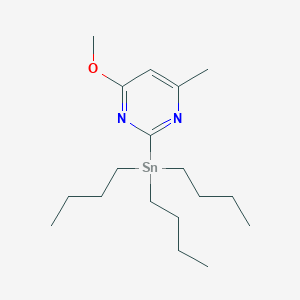
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)
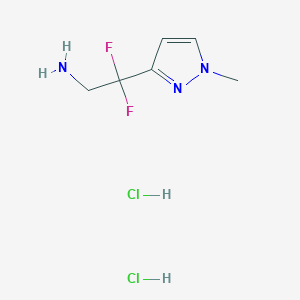

![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
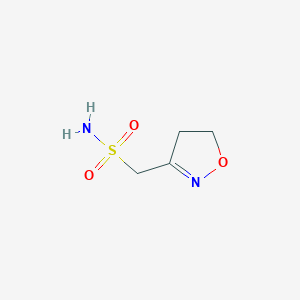
![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
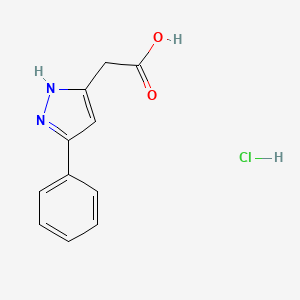
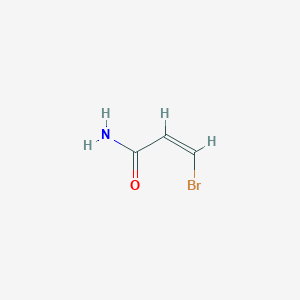
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
